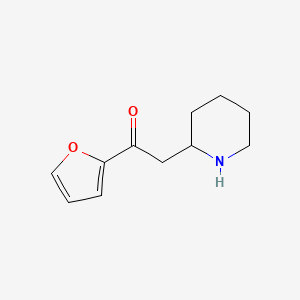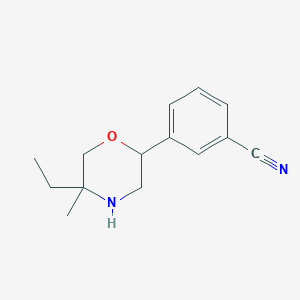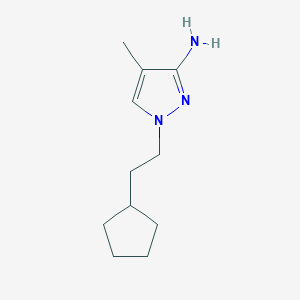
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Cyclopentylethyl Intermediate: The initial step involves the preparation of the cyclopentylethyl intermediate. This can be achieved by reacting cyclopentyl bromide with ethylamine under basic conditions to form 2-cyclopentylethylamine.
Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting 2-cyclopentylethylamine with 4-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazole: Similar structure but lacks the amine group.
4-Methyl-1H-pyrazol-3-amine: Similar structure but lacks the cyclopentylethyl group.
1-(2-Cyclopentylethyl)-1H-pyrazol-3-amine: Similar structure but lacks the methyl group.
Uniqueness
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the cyclopentylethyl and methyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
1-(2-cyclopentylethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-8-14(13-11(9)12)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H2,12,13) |
InChI-Schlüssel |
BSZDLJGVTKFADN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CCC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


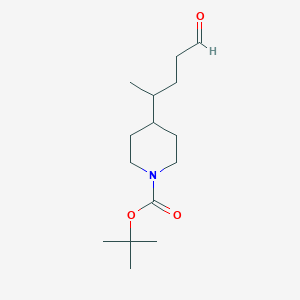
![Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate](/img/structure/B13077173.png)
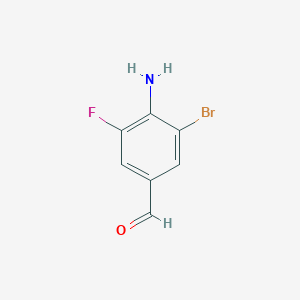
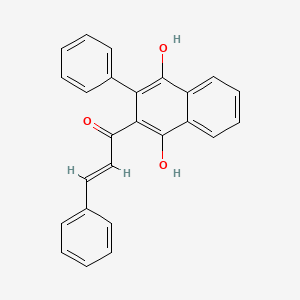
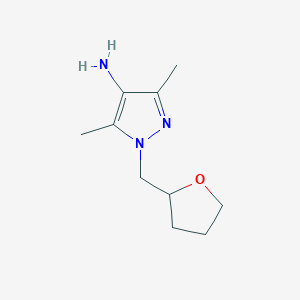
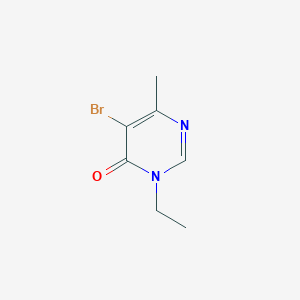
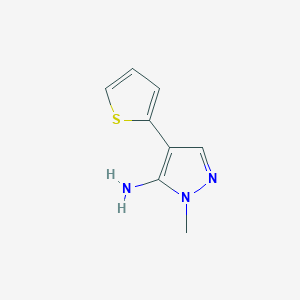

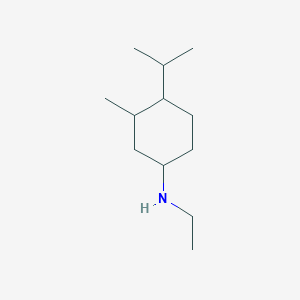

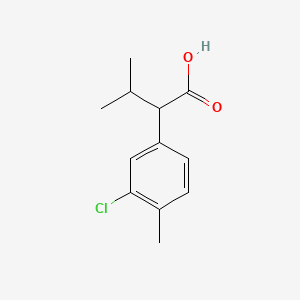
![3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol](/img/structure/B13077216.png)
